molecular formula C10H15N3O B14797329 2-Amino-N-((S)-1-(pyridin-2-yl)ethyl)propanamide

2-Amino-N-((S)-1-(pyridin-2-yl)ethyl)propanamide

Cat. No.: B14797329
M. Wt: 193.25 g/mol
InChI Key: QQBBHWHNZNXGDW-UHFFFAOYSA-N
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Description

2-Amino-N-((S)-1-(pyridin-2-yl)ethyl)propanamide is a chiral propanamide derivative featuring a pyridin-2-yl substituent on the ethyl group of the amide nitrogen. Its stereochemistry at the ethyl group (S-configuration) and the α-carbon of the propanamide backbone (S-configuration) plays a critical role in its molecular interactions.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-amino-N-(1-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C10H15N3O/c1-7(11)10(14)13-8(2)9-5-3-4-6-12-9/h3-8H,11H2,1-2H3,(H,13,14)

InChI Key

QQBBHWHNZNXGDW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-(pyridin-2-yl)ethyl)propanamide typically involves the reaction of an appropriate pyridine derivative with an amino-propanamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-((S)-1-(pyridin-2-yl)ethyl)propanamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-(pyridin-2-yl)ethyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

2-Amino-N-((S)-1-(pyridin-2-yl)ethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-(pyridin-2-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The pyridine ring and amino group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The target compound is compared to analogs with modifications in:

  • Aromatic substituents (e.g., pyridinyl, chlorophenyl, fluorophenyl).
  • Heterocyclic appendages (e.g., indol-3-yl, thiazolyl, imidazolyl).
  • Additional functional groups (e.g., butylamino, cyclohexylmethyl).
Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) PSA (Ų) Reference
2-Amino-N-((S)-1-(pyridin-2-yl)ethyl)propanamide (Target) Pyridin-2-yl C11H16N3O 218.27* ~80-100* N/A
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide 3-Chlorophenyl C11H15ClN2O 226.70 N/A
(S)-2-(Butylamino)-N-(2-(pyridin-2-yl)ethyl)-3-(1H-indol-3-yl)propanamide Pyridin-2-yl + Indol-3-yl + Butylamino C21H27N5O 373.48 N/A
(S)-2-Amino-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)propanamide Fluorophenyl + Indol-3-yl + Cyclohexyl C25H29FN4O 428.53 N/A
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide Thiazolyl + Chlorophenyl + Indol-3-yl C20H16ClN4OS 402.89 N/A

*Estimated via analogous compounds. PSA (Polar Surface Area) inferred from (156.46 Ų for a simpler propanamide) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Pyridin-2-yl and indol-3-yl groups increase polarity (higher PSA), improving aqueous solubility compared to chlorophenyl derivatives.
  • Metabolic Stability : The tert-butyldimethylsilyl (TBS) protection in ’s compound 24 suggests strategies to mitigate oxidative metabolism .
  • Toxicity: (S)-2-Amino-N,N-dimethylpropanamide () shows low acute toxicity (LD50 >2000 mg/kg), but chlorophenyl/pyridinyl analogs may require tailored safety assessments .

Key Research Findings

Steric and Electronic Effects : The pyridin-2-yl group’s nitrogen enables hydrogen bonding, enhancing target affinity compared to chlorophenyl analogs .

Activity Modulation : Indol-3-yl and thiazolyl substituents () confer selectivity toward peptide receptors, while fluorophenyl groups improve metabolic stability .

Stereochemical Influence : The (S)-configuration at the ethyl group is critical for chiral recognition in receptor binding, as seen in and .

Biological Activity

2-Amino-N-((S)-1-(pyridin-2-yl)ethyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by diverse studies and findings.

Antimicrobial Activity

Recent studies have highlighted the compound's selective activity against Chlamydia trachomatis, a significant pathogen responsible for various infections. In vitro assays demonstrated that derivatives of this compound can inhibit the growth of C. trachomatis without affecting host cell viability, indicating a promising selectivity for this pathogen. The compounds showed minimal toxicity towards mammalian cell lines and were non-mutagenic in Drosophila melanogaster assays .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMIC (μg/mL)Selectivity
C. trachomatis64High
N. meningitidis16Moderate
H. influenzae8Moderate
E. coli32Low

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies indicate that it may exhibit cytotoxic effects on various cancer cell lines, although specific IC50 values are yet to be established for this compound alone. However, related compounds have shown significant activity against cell lines such as MCF7 and A549 with GI50 and LC50 values indicating potential for further development .

Table 2: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMCF73.79
Compound BA54912.50
Compound CHep-217.82

The mechanism by which 2-Amino-N-((S)-1-(pyridin-2-yl)ethyl)propanamide exerts its biological effects may involve modulation of specific cellular pathways or interactions with target proteins relevant to pathogen survival or cancer cell proliferation. Preliminary studies suggest that the compound may influence chlamydial inclusion morphology and size in infected cells, indicating a direct action on the pathogen .

Case Studies and Research Findings

  • Selectivity Studies : In a series of experiments, derivatives of the compound were tested against a range of bacterial strains, demonstrating selective inhibition of C. trachomatis while sparing other common bacteria .
  • Cytotoxicity Assessment : Various derivatives were screened for cytotoxicity against human cell lines, revealing that while some compounds exhibited significant activity against cancer cells, they maintained low toxicity towards normal cells .
  • Stability Testing : The stability of these compounds in plasma and simulated gastric fluid was assessed, showing promising results that support their potential as drug candidates for oral administration .

Q & A

What are the key considerations for designing a stereoselective synthesis of 2-Amino-N-((S)-1-(pyridin-2-yl)ethyl)propanamide?

Answer:
Stereoselective synthesis requires precise control of the chiral center at the (S)-1-(pyridin-2-yl)ethyl group. A validated approach involves:

  • Coupling reagents : Use of BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or similar reagents for amide bond formation, as demonstrated in analogous peptide coupling reactions .
  • Chiral auxiliaries : Employ (S)-configured starting materials (e.g., (S)-1-(pyridin-2-yl)ethylamine) to retain stereochemistry during alkylation or acylation steps.
  • Purification : Chiral HPLC or SFC (supercritical fluid chromatography) is critical for resolving enantiomeric impurities.

How can researchers resolve conflicting NMR data for this compound’s stereochemical configuration?

Answer:
Discrepancies in NMR data (e.g., splitting patterns or coupling constants) may arise from dynamic rotational effects or solvent-dependent conformational changes. To resolve:

  • Variable Temperature (VT) NMR : Analyze chemical shift changes at different temperatures to identify rotational barriers .
  • NOESY/ROESY : Use nuclear Overhauser effect spectroscopy to confirm spatial proximity between the pyridinyl group and the propanamide backbone .
  • X-ray crystallography : If crystalline, compare experimental data with known structures of related chiral propanamides .

What advanced analytical methods are recommended for quantifying enantiomeric excess (ee) in this compound?

Answer:

  • Chiral derivatization : React the compound with a chiral derivatizing agent (e.g., (R)-N-((R)-1-(4-fluorophenyl)ethyl)-2-(phenylselanyl)propanamide) and analyze via <sup>19</sup>F NMR to distinguish enantiomers .
  • Chiral stationary phases : Use columns like Chiralpak IA or IB for HPLC, optimized with polar organic mobile phases (e.g., methanol/ethanol with 0.1% diethylamine) .
  • Circular dichroism (CD) : Monitor Cotton effects in the UV-Vis range to correlate ee with optical activity.

What safety protocols are critical when handling 2-Amino-N-((S)-1-(pyridin-2-yl)ethyl)propanamide in a laboratory setting?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing or solubilizing the compound .
  • Spill management : Neutralize acidic or basic residues with appropriate buffers before disposal.
  • First aid : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

How does the pyridinyl substituent influence the compound’s solubility and reactivity in aqueous vs. organic media?

Answer:

  • Solubility : The pyridinyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity but reduces solubility in nonpolar solvents. Adjust solvent systems (e.g., DCM/MeOH mixtures) for reactions .
  • Reactivity : The pyridine nitrogen can act as a weak base or coordinate with metal catalysts, influencing cross-coupling or hydrogenation reactions. Pre-complexation with Lewis acids (e.g., ZnCl2) may stabilize intermediates .

What computational strategies are effective for predicting the biological activity of this compound?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), leveraging the pyridinyl group’s potential for π-π stacking .
  • MD simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of the propanamide backbone .
  • QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ values) of the pyridinyl group with bioactivity data from analogous compounds .

How can researchers address low yields in the final acylation step of this compound’s synthesis?

Answer:

  • Activation strategy : Switch from EDCI/HOBt to HATU/DIPEA for improved coupling efficiency .
  • Solvent optimization : Replace THF with DMF to enhance nucleophilicity of the amine intermediate.
  • Temperature control : Perform reactions at 0–5°C to minimize side reactions (e.g., racemization) .

What are the implications of this compound’s stereochemistry in structure-activity relationship (SAR) studies?

Answer:

  • Enantioselective binding : The (S)-configuration may enhance affinity for chiral biological targets (e.g., proteases or transporters), as seen in related coumarin-conjugated propanamides .
  • Metabolic stability : Stereochemistry influences susceptibility to enzymatic degradation (e.g., amidases), which can be assessed via liver microsome assays .

What strategies mitigate racemization during storage or experimental workflows?

Answer:

  • Storage conditions : Store lyophilized samples at -20°C in amber vials to prevent light- or heat-induced racemization .
  • Buffer selection : Avoid basic conditions (pH > 9) during in vitro assays, as they promote α-proton abstraction and racemization .

How can this compound be derivatized for applications in fluorescent probes or PROTACs?

Answer:

  • Fluorescent tagging : Couple the amine group with 4-methylcoumarin-7-amide (via EDC/NHS chemistry) to create a fluorogenic substrate for protease assays .
  • PROTAC design : Functionalize the pyridinyl moiety with a VHL or CRBN ligand to enable targeted protein degradation studies .

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